molecular formula C13H12N6O B12908988 n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide CAS No. 4022-99-5

n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide

Cat. No.: B12908988
CAS No.: 4022-99-5
M. Wt: 268.27 g/mol
InChI Key: CVIWJEZILUCBDW-UHFFFAOYSA-N
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Description

n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide: is a complex organic compound that features a benzyl group, a triazole ring, and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Formation of the Imidazole Ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the triazole and imidazole rings.

    Reduction: Reduced forms of the triazole and imidazole rings.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide involves its interaction with specific molecular targets. The triazole and imidazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1H-1,2,3-triazole
  • 1-Benzyl-1H-imidazole
  • 1-Benzyl-1H-1,2,4-triazole

Uniqueness

n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide is unique due to the presence of both triazole and imidazole rings in its structure, which may confer enhanced biological activity compared to compounds containing only one of these rings. The formamide group also adds to its chemical versatility and potential interactions with biological targets .

Properties

CAS No.

4022-99-5

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

N-[1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-yl]formamide

InChI

InChI=1S/C13H12N6O/c20-9-16-12-11(13-14-7-17-18-13)19(8-15-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,20)(H,14,17,18)

InChI Key

CVIWJEZILUCBDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C3=NC=NN3)NC=O

Origin of Product

United States

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